

N,N-Dibutylformamide (CAS: 761-65-9): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylformamide (DBF), with the CAS number 761-65-9, is a tertiary amide that finds utility as a polar aprotic solvent and a reagent in various chemical transformations. This technical guide provides an in-depth overview of its physicochemical properties, synthesis and purification methodologies, key chemical reactions, and applications, with a focus on providing practical information for laboratory and research settings. Safety and toxicological data are also presented to ensure safe handling and use. This document is intended to be a comprehensive resource for chemists and researchers engaged in organic synthesis and drug development.

Physicochemical Properties

N,N-DibutyIformamide is a colorless to light yellow liquid with a faint odor.[1] It is characterized by its high solubility in organic solvents and moderate to low solubility in water.[1] [2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N,N-Dibutylformamide



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₉ NO	[4][5]
Molecular Weight	157.25 g/mol	[4][6]
Appearance	Clear, colorless to yellow liquid	[2][4]
Boiling Point	120 °C at 15 mm Hg	[7]
Melting Point	< -30 °C	[8]
Density	0.864 g/mL at 25 °C	[7]
Refractive Index (n20/D)	1.44	[7]
Flash Point	100 °C (closed cup)	[9]
Vapor Pressure	<1 mmHg at 20 °C	[7]
Water Solubility	Insoluble	[2][3]
LogP	2.315	[10]

Synthesis and Purification

N,N-Dibutylformamide can be synthesized through several routes, with the direct formylation of dibutylamine being a common laboratory method. Purification is typically achieved through fractional distillation.

Synthesis Methodologies

This is a classical and straightforward method for the preparation of **N,N-Dibutylformamide**. The reaction involves the nucleophilic attack of dibutylamine on the carbonyl carbon of formic acid, followed by the elimination of water.[1]

Reaction: $HCOOH + (C_4H_9)_2NH \rightarrow HCON(C_4H_9)_2 + H_2O$

A representative experimental protocol is provided below, based on a described industrial-scale synthesis.[4]

Foundational & Exploratory





Experimental Protocol: Synthesis of **N,N-Dibutylformamide** from Formic Acid and Dibutylamine

- Materials:
 - 85% Formic acid (170.5 g)
 - 99% Dibutylamine (391 g)
 - 1-Litre high-pressure reactor equipped with a stirrer

Procedure:

- Charge the high-pressure reactor with 170.5 g of 85% formic acid and 391 g of 99% dibutylamine. The molar ratio of formic acid to dibutylamine is approximately 1.05:1.[4]
- Turn on the stirrer to ensure the formation of a homogenous reaction mixture.[4]
- While maintaining stirring, heat the reaction mixture to approximately 160 °C.[4]
- After about 55 minutes, increase the temperature to approximately 190 °C. The pressure in the autoclave will rise to about 1.2 MPa.[4]
- Maintain the reaction at this temperature and pressure for approximately 2.5 hours.
- After the reaction is complete, cool the reactor and carefully vent the carbon monoxide and water vapor.[4]
- Collect the crude reaction product, which should be a uniform and transparent solution (approx. 557 g).[4]
- The crude N,N-Dibutylformamide can then be purified by fractional distillation (see section 2.2).

In this method, a suitable butylamine reacts with another amide, such as N,N-dimethylformamide (DMF), to exchange the amine substituent.[1] This reaction is often catalyzed by a base, such as potassium tert-butoxide.[11]



Reaction: $HCON(CH_3)_2 + (C_4H_9)_2NH \rightarrow HCON(C_4H_9)_2 + (CH_3)_2NH$

While a specific protocol for **N,N-Dibutylformamide** via this method was not found, a general procedure for the transamidation of DMF is referenced.[11]

Purification

The primary method for purifying **N,N-DibutyIformamide** is fractional distillation.[12] This technique is effective for separating liquids with different boiling points.[12]

Experimental Protocol: Purification of N,N-Dibutylformamide by Fractional Distillation

- Apparatus:
 - Round-bottom flask
 - Fractionating column (e.g., Vigreux column)
 - Distillation head with a thermometer
 - Condenser
 - Receiving flask
 - Heating mantle
 - Stir bar or boiling chips
- Procedure:
 - Place the crude N,N-Dibutylformamide into the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.
 - Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
 - Begin heating the flask gently with the heating mantle.



- Observe the condensation ring rising slowly up the fractionating column. If the ring stops rising, the temperature can be slightly increased.
- Collect any low-boiling impurities in a separate receiving flask.
- When the temperature stabilizes at the boiling point of N,N-Dibutylformamide (120 °C at 15 mmHg), change to a clean receiving flask to collect the purified product.
- Continue distillation until the temperature begins to drop or rise, indicating that the desired product has been collected.
- Stop the distillation and allow the apparatus to cool before disassembling.

Chemical Reactions and Applications

N,N-Dibutylformamide is a versatile polar aprotic solvent and can also participate in specific chemical reactions.

As a Solvent

Due to its polar aprotic nature, **N,N-Dibutylformamide** can dissolve a wide range of polar and nonpolar substances, making it a useful solvent for organic synthesis.[1] It can be used as a medium for various reactions, including those in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.[6]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction of electron-rich aromatic compounds. A Vilsmeier reagent, which is a substituted chloroiminium ion, is generated in situ from a substituted amide and phosphorus oxychloride (POCl₃).[8][13] **N,N-Dibutylformamide** can be used as the amide source in this reaction.

Reaction Mechanism:

 Formation of the Vilsmeier Reagent: N,N-Dibutylformamide reacts with phosphorus oxychloride to form the corresponding chloroiminium ion.[13]



- Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic
 Vilsmeier reagent.[8]
- Hydrolysis: The resulting iminium salt is hydrolyzed during workup to yield the formylated aromatic compound (an aldehyde).[13]

While a specific protocol using **N,N-Dibutylformamide** was not detailed in the search results, a general procedure for the Vilsmeier-Haack reaction is provided for illustrative purposes.[8]

Other Applications

- Industrial Applications: It is used in the production of pesticides, adhesives, synthetic leathers, fibers, films, and surface coatings.[6]
- Environmental Monitoring: **N,N-Dibutylformamide** is used as a marker for air pollution in environmental studies.[8]

Safety and Toxicology

N,N-DibutyIformamide presents several health and safety hazards that require careful handling in a laboratory setting. It is harmful if swallowed and toxic in contact with skin.[6][14] It can cause skin and eye irritation.[6]

Table 2: Toxicological Data for N,N-Dibutylformamide

Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Intraperitoneal	390 mg/kg	[10]
LC50	Fathead minnow (Pimephales promelas)	-	89.3 mg/L (96 h)	[10]

GHS Hazard Statements:[6]

H302: Harmful if swallowed

H311: Toxic in contact with skin



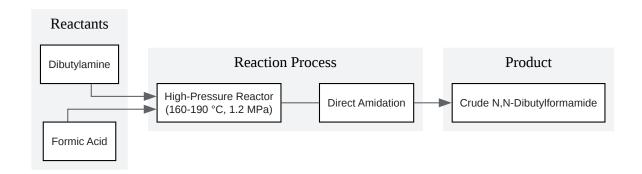
- H314: Causes severe skin burns and eye damage
- H317: May cause an allergic skin reaction
- H318: Causes serious eye damage
- H412: Harmful to aquatic life with long lasting effects

Precautionary Measures:[10]

- Wear protective gloves, protective clothing, eye protection, and face protection.
- · Wash skin thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- · Avoid release to the environment.
- Store in a well-ventilated place. Keep container tightly closed.

Visualizations

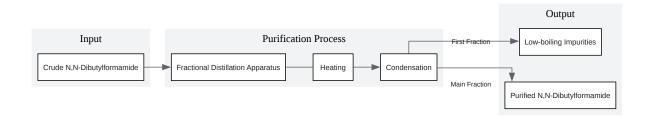
Experimental Workflows



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Caption: Synthesis of N,N-Dibutylformamide via Direct Amidation.

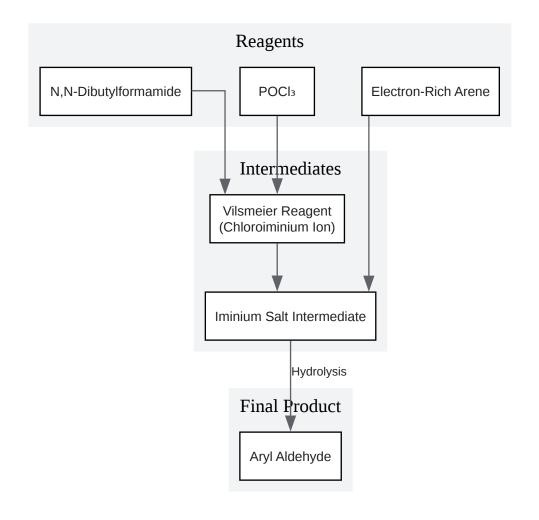




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Caption: Purification of N,N-Dibutylformamide by Fractional Distillation.

Logical Relationships





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Caption: Logical Flow of the Vilsmeier-Haack Reaction.

Conclusion

N,N-Dibutylformamide is a valuable chemical compound with established applications in both academic and industrial research. Its utility as a polar aprotic solvent and its role in specific reactions like the Vilsmeier-Haack formylation make it a relevant molecule for synthetic chemists. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. Further research into its applications and the development of greener synthesis routes will continue to enhance its utility in the field of chemical science.

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